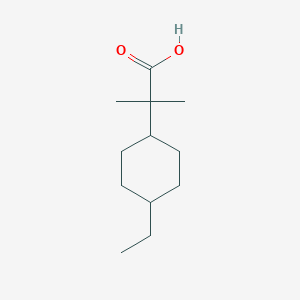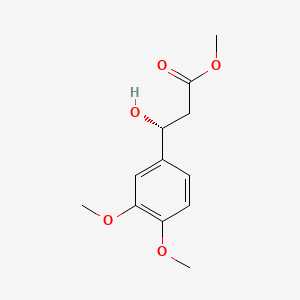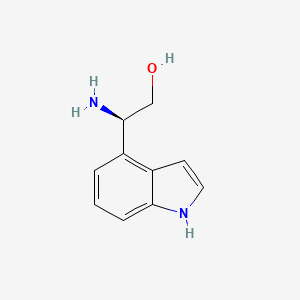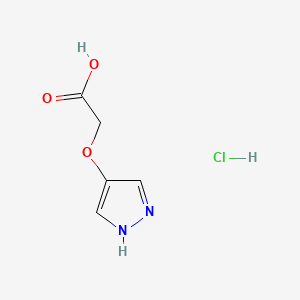![molecular formula C9H6ClF3O B13608196 1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13608196.png)
1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-one is an organic compound with the molecular formula C9H6ClF3O. It is characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, along with an ethanone moiety.
Preparation Methods
The synthesis of 1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-chloro-6-(trifluoromethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow reactors, to ensure consistent product quality and yield. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for maximizing efficiency and minimizing by-products .
Chemical Reactions Analysis
1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products .
Scientific Research Applications
1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-one and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes . The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-one can be compared with other similar compounds, such as:
2-Chloro-5-(trifluoromethyl)acetophenone: Similar structure but with different substitution patterns on the phenyl ring.
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Contains a piperidinol moiety, offering different pharmacological properties.
1-(3-Chloro-5-trifluoromethyl)-2,2,2-trifluorophenylethanone: Another trifluoromethylated compound with distinct chemical and physical properties.
Properties
IUPAC Name |
1-[2-chloro-6-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5(14)8-6(9(11,12)13)3-2-4-7(8)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAMOBICHFJRMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


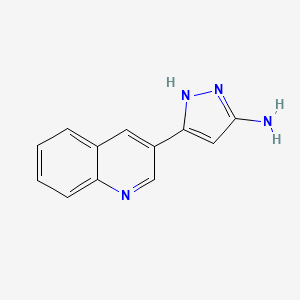
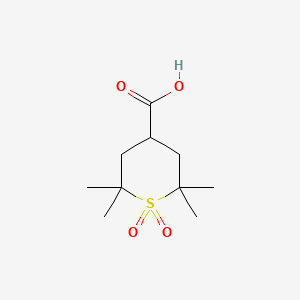
![N-methyl-N-[2-(methylamino)ethyl]acetamidedihydrochloride](/img/structure/B13608137.png)
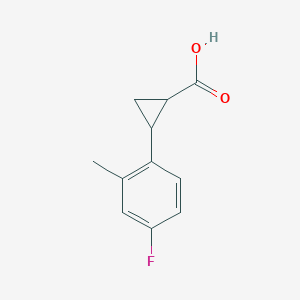
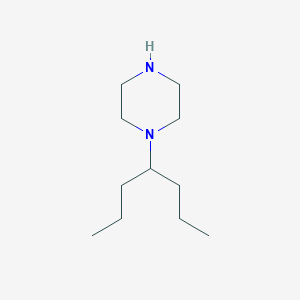
![1-[(2-Bromo-6-fluorophenyl)methyl]piperazine](/img/structure/B13608168.png)
